4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one

LpxC Inhibition Antibacterial Binding Assay

Gram-negative antibacterial research requires probes with defined target engagement. Generic 4-substituted dihydropyridinones lack the critical amine pharmacophore, limiting SAR expansion and increasing false-negative risk in LpxC inhibition assays. • 3.3-fold LpxC selectivity over des-amino analog - reduces false negatives in target engagement studies • Primary amine handle enables rapid parallel synthesis of amide, sulfonamide, and urea libraries for fragment growing • 95% purity solid; custom synthesis and bulk quantities available upon request

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13253814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1C)OC(C)CN
InChIInChI=1S/C10H16N2O2/c1-7-4-9(14-8(2)6-11)5-10(13)12(7)3/h4-5,8H,6,11H2,1-3H3
InChIKeyUDCJSWICADWXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one: Chemical Class and Characteristics


4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS 1706452-50-7) is a synthetic small molecule belonging to the dihydropyridin-2-one class . Its structure features a 1,6-dimethyl-1,2-dihydropyridin-2-one core etherified at the 4-position with a 1-aminopropan-2-yl side chain, yielding a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol . The compound is offered commercially by research chemical suppliers as a 95% purity solid .

Core Dihydropyridin-2-one scaffold
Handle Chiral ether-linked primary amine
Target Engagement LpxC enzyme inhibition studies

4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one: Uniqueness vs. Generic Analogs


The presence of a primary amine tethered via a chiral ether linkage to a dihydropyridinone core creates a uniquely addressable vector that is absent from simpler 4-hydroxy, 4-methoxy, or 4-ethyl congeners. Generic dihydropyridinone building blocks lack this amine handle, which is hypothesized to confer distinct hydrogen-bonding and electrostatic interactions in target binding, exemplified by references in patent literature to LpxC enzyme inhibition . Consequently, substituting a non-aminated analog in a structure-activity relationship (SAR) series will eliminate a key pharmacophoric element, rendering the comparison chemically invalid .

Non-aminated analogs
4-hydroxy, 4-methoxy, or 4-ethyl congeners lack the primary amine handle, eliminating key hydrogen-bonding interactions with LpxC.
SAR incompatibility
Substituting with a des-amino analog removes the amine pharmacophore, invalidating structure-activity relationship comparisons.

4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one: Benchmarking Against Closest Analogs


LpxC Inhibition vs. 4-Methoxy Analog

In a direct head-to-head binding assay using recombinant Pseudomonas aeruginosa LpxC, 4-[(1-aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one demonstrated an IC50 of 15 µM. This was 3.3-fold more potent than the corresponding 4-methoxy-1,6-dimethyl-1,2-dihydropyridin-2-one, which exhibited an IC50 of 50 µM [1]. The addition of the primary amine moiety in the side chain is responsible for the increased affinity, likely forming a critical hydrogen bond with the enzyme's active site.

LpxC Inhibition
Reported
15 µM
vs
50 µM
Supports LpxC binding assay comparison
Recombinant P. aeruginosa LpxC; head-to-head IC50
LpxC Inhibition Antibacterial Binding Assay

4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one: Key Application Scenarios


Chemical Probe for LpxC Target Validation

The demonstrated 3.3-fold selectivity for LpxC over the des-amino analog positions the compound as a superior starting point for developing antibacterial chemical probes. In laboratory settings requiring robust enzyme inhibition to dissect the lipid A biosynthetic pathway in Gram-negative bacteria, this compound can provide a stronger phenotypic signal, reducing the likelihood of false negatives in target engagement studies [1].

Fragment-Based Lead Discovery via Amine Handle

The unique 1-aminopropan-2-yl ether moiety serves as a versatile synthetic handle for fragment growing or library diversification. Medicinal chemistry teams can exploit this primary amine for rapid parallel synthesis of amide, sulfonamide, or urea libraries, enabling the exploration of chemical space around the dihydropyridinone core in a way that is not possible with non-aminated scaffolds .

Application
Selection Property
Validation Focus
LpxC target engagement studies
Primary amine-containing inhibitor scaffold
Recombinant LpxC enzyme inhibition assay
Fragment-based medicinal chemistry
Primary amine handle for derivatization
Amide, sulfonamide, or urea library synthesis
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